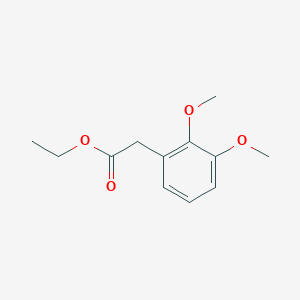

Ethyl 2-(2,3-dimethoxyphenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-dimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-11(13)8-9-6-5-7-10(14-2)12(9)15-3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJYXWOBNSDMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950143 | |

| Record name | Ethyl (2,3-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27466-91-7 | |

| Record name | NSC78828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2,3-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Ethyl 2 2,3 Dimethoxyphenyl Acetate and Its Analogues

Esterification Pathways for Phenylacetic Acid Derivatives

The final step in many synthetic routes to ethyl 2-(2,3-dimethoxyphenyl)acetate is the esterification of 2,3-dimethoxyphenylacetic acid. This transformation can be achieved under either acidic or basic conditions, each with its own set of advantages and specific procedural requirements.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as the Fischer-Speier or Fischer esterification, represents the most direct method for converting a carboxylic acid and an alcohol into an ester. masterorganicchemistry.com This equilibrium-driven process typically involves heating the carboxylic acid (2,3-dimethoxyphenylacetic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. masterorganicchemistry.com

To drive the equilibrium toward the product side, the reaction is often conducted using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com A common technique for water removal is the use of a Dean-Stark apparatus, where an azeotrope of water and a solvent like toluene is distilled off. masterorganicchemistry.com

A specific example for a related compound, the synthesis of ethyl 2-(3,5-dimethoxyphenyl)acetate, involves dissolving 3,5-dimethoxyphenylacetic acid in ethanol (B145695) with a few drops of concentrated hydrochloric acid and refluxing the mixture for 16 hours. chemicalbook.com This straightforward procedure yields the desired ethyl ester in quantitative amounts after workup. chemicalbook.com

Table 1: Examples of Acid-Catalyzed Esterification of Phenylacetic Acid Analogues

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxyphenylacetic acid | Ethanol | Conc. HCl | Reflux, 85°C, 16 h | 100% | chemicalbook.com |

| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | 65% (with equal amounts) | masterorganicchemistry.com |

Base-Mediated Esterification Protocols

Base-mediated methods provide an alternative to acid catalysis, often proceeding under milder conditions and avoiding the use of strong acids. These protocols typically involve the activation of the carboxylic acid. One widely used method employs coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). In this approach, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

For instance, the synthesis of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate was achieved by reacting 3,5-dimethoxyphenylacetic acid with benzhydrol in the presence of DCC and a catalytic amount of 4-dimethylaminopyridine (DMAP). iucr.org The reaction was carried out in dichloromethane at reflux for 9-11 hours, affording the ester in 90% yield after purification. iucr.org A similar protocol could be adapted for the synthesis of the ethyl ester using ethanol as the alcohol.

Another strategy involves converting the carboxylic acid to a more reactive species, such as an acyl halide, which then reacts with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. Alternatively, direct alkylation of the carboxylate salt with an alkyl halide, such as ethyl iodide or ethyl bromide, can yield the ester, though this is less common for simple ethyl esters compared to other methods. A study on the alkylation of eugenol (B1671780) with ethyl chloroacetate in the presence of potassium carbonate demonstrates an Sₙ2-type reaction to form an ester linkage. walisongo.ac.id

Table 2: Base-Mediated Esterification of Phenylacetic Acid Analogues

| Carboxylic Acid | Alcohol/Alkylating Agent | Reagents | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethoxyphenylacetic acid | Benzhydrol | DCC, DMAP | Dichloromethane | 90% | iucr.org |

| 4-Allyl-2-methoxyphenol (Eugenol) | Ethyl chloroacetate | K₂CO₃ | DMF | 91% | walisongo.ac.id |

Approaches for Introducing the 2,3-Dimethoxyphenyl Moiety

Instead of starting with the pre-formed 2,3-dimethoxyphenylacetic acid, the entire this compound structure can be assembled from simpler aromatic precursors. These methods focus on constructing the phenylacetic acid framework itself.

Condensation Reactions with Dimethoxybenzaldehyde Precursors

One major pathway to phenylacetic acids involves chain extension of the corresponding benzaldehyde. For example, 2,3-dimethoxybenzaldehyde (B126229) can serve as a key precursor. Although direct conversion pathways can be complex, a common strategy involves creating a two-carbon extension from the aldehyde.

A classic, though indirect, route is through the azlactone synthesis, which has been described for the preparation of the analogous 3,4-dimethoxyphenylacetic acid (homoveratric acid) from 3,4-dimethoxybenzaldehyde (veratraldehyde). orgsyn.org This involves condensation of the aldehyde with an acylglycine, hydrolysis to a pyruvic acid, and subsequent oxidative decarboxylation to yield the desired phenylacetic acid, which can then be esterified. orgsyn.org

Another approach is the Claisen-Schmidt condensation reaction of a benzaldehyde derivative with a ketone, followed by further transformations to generate the pyrazolopyridine compound. researchgate.net While not a direct synthesis of the target ester, it demonstrates the utility of condensation reactions in elaborating benzaldehyde precursors.

Coupling Reactions and Functionalization of Aromatic Systems

Modern synthetic chemistry offers powerful cross-coupling and C-H functionalization reactions to construct the target molecule. These methods allow for the direct formation of carbon-carbon bonds on the aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, can be employed to build the substituted aromatic ring system first, followed by the introduction and elaboration of the acetic acid side chain. For example, the synthesis of 3,4,5-triphenyltoluene was achieved via a Suzuki coupling of a dibrominated toluene derivative with phenylboronic acid, catalyzed by Pd(PPh₃)₄. mdpi.com The resulting toluene derivative was then converted to the corresponding phenylacetic acid by radical bromination of the methyl group with N-bromosuccinimide (NBS), followed by cyanation with potassium cyanide (KCN) and subsequent hydrolysis of the nitrile. mdpi.com This multi-step sequence illustrates how coupling reactions can be integrated into the synthesis of complex phenylacetic acid derivatives.

Direct C-H functionalization is an increasingly important strategy that avoids the pre-functionalization of starting materials. A carboxylate-directed Pd(II)-catalyzed C–H olefination reaction has been reported for phenylacetic acid substrates. nih.gov This method allows for the direct attachment of an olefin to the ortho position of the aromatic ring, demonstrating a powerful way to functionalize the phenylacetic acid core structure. nih.gov

Preparation of Precursors and Intermediates

The availability of key starting materials like 2,3-dimethoxyphenylacetic acid and 2,3-dimethoxybenzaldehyde is critical for the successful synthesis of the target ester.

2,3-Dimethoxyphenylacetic acid is a commercially available compound. nih.gov However, its synthesis can be achieved from 2,3-dimethoxybenzaldehyde as described in section 2.2.1.

The precursor 2,3-dimethoxybenzaldehyde can itself be synthesized through various routes. One method involves the formylation of 1,2-dimethoxybenzene (veratrole). For example, reacting 1,2-dimethoxybenzene with formaldehyde (B43269) in the presence of anhydrous magnesium chloride and triethylamine in xylene at 100°C for 6 hours yielded 2,3-dimethoxybenzaldehyde with a 94.4% yield. chemicalbook.com Another preparation starts from o-bromophenol, which is first formylated to give 3-bromo-2-hydroxybenzaldehyde. patsnap.com This intermediate is then subjected to a methylation reaction with reagents like sodium methoxide and dimethyl carbonate (DMC) to produce 2,3-dimethoxybenzaldehyde. patsnap.com

Synthesis of 2,3-Dimethoxyphenyl Acetic Acid Derivatives

Another prevalent method for the synthesis of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile). This can be achieved by heating the nitrile with a strong acid, such as sulfuric acid, in an alcoholic solution, which can directly lead to the ester, or with an aqueous acid or base to yield the carboxylic acid nih.gov.

The following table outlines a general synthetic pathway for a dimethoxyphenylacetic acid, drawing an analogy from the synthesis of 2,5-dimethoxyphenylacetic acid mdma.ch.

Table 1: General Synthesis of a Dimethoxyphenylacetic Acid

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 2,3-Dimethoxyacetophenone | Sulphur, Morpholine | 2-(2,3-dimethoxyphenyl)ethanethioamide morpholine derivative |

| 2 | Thiomorpholide derivative | Ethanolic Sodium Hydroxide (B78521), then Acid | 2,3-Dimethoxyphenylacetic acid |

Generation of Ethyl Acetoacetate and Related Carbanions

While not the primary route for the synthesis of this compound, the chemistry of ethyl acetoacetate and its carbanions is fundamental in organic synthesis for the formation of carbon-carbon bonds. Ethyl acetoacetate is known for the acidity of its α-protons, located on the methylene (B1212753) group between the two carbonyl groups. The resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both the ketone and the ester functionalities.

The generation of this carbanion is typically achieved by treatment with a suitable base. The choice of base determines the extent of deprotonation. For instance, sodium ethoxide in ethanol will generate the monoanion. Stronger bases, such as sodium hydride or lithium diisopropylamide (LDA), can also be used to form the enolate. It is also possible to form a dianion by sequential treatment with a strong base like sodium hydride followed by an even stronger base like n-butyllithium.

This reactivity allows for subsequent alkylation or acylation reactions at the α-carbon, providing a versatile method for the synthesis of a wide array of substituted β-keto esters.

Reaction Optimization and Process Scalability in Academic Synthesis

The optimization of synthetic reactions is a critical aspect of academic research, aiming to maximize product yield and purity while ensuring the process is efficient and reproducible.

Influence of Reaction Conditions on Yield and Purity

The most direct and common method for the synthesis of this compound is the Fischer esterification of 2,3-dimethoxyphenylacetic acid with ethanol in the presence of an acid catalyst. The yield and purity of the final product are significantly influenced by several reaction parameters.

Catalyst: Strong mineral acids like sulfuric acid or hydrochloric acid are traditional catalysts for Fischer esterification. The concentration of the catalyst is a crucial factor; a higher concentration can increase the reaction rate but may also promote side reactions such as dehydration of the alcohol or ether formation. More modern, milder catalysts, including solid acid catalysts like Amberlyst-15, have been shown to be effective and can simplify the work-up procedure researchgate.net.

Reactant Molar Ratio: To shift the equilibrium towards the product side, it is common to use one of the reactants in excess. In the synthesis of ethyl esters, ethanol is often used as the solvent and is therefore present in a large excess, which drives the reaction to completion ijates.com.

Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can significantly increase the yield of the ester mdma.ch.

A study on the synthesis of the analogous Ethyl 2,5-dimethoxyphenylacetate reported a yield of 86% when refluxing the corresponding carboxylic acid with ethanol and a catalytic amount of sulfuric acid for 4 hours, utilizing a Dean-Stark apparatus to remove water mdma.ch. This provides a strong indication of the expected efficiency for the synthesis of the 2,3-dimethoxy isomer under similar conditions.

The following interactive table summarizes the influence of various reaction conditions on the yield of a typical Fischer esterification.

Table 2: Influence of Reaction Conditions on Esterification Yield

| Parameter | Low Value | Moderate Value | High Value | Effect on Yield |

|---|---|---|---|---|

| Temperature | Room Temp | Reflux | High Temp | Increases, then may decrease |

| Catalyst Conc. | Low | Moderate | High | Increases, then may decrease |

| Alcohol Excess | 1:1 | 5:1 | >10:1 | Increases |

| Water Removal | None | Desiccant | Dean-Stark | Increases |

Strategies for Byproduct Minimization

In the synthesis of this compound via Fischer esterification, potential byproducts can arise from several side reactions. Minimizing these byproducts is crucial for obtaining a high-purity product and simplifying the purification process.

Ether Formation: A common side reaction in acid-catalyzed reactions of alcohols is the formation of ethers (in this case, diethyl ether from the self-condensation of ethanol). This can be minimized by using a moderate reaction temperature and avoiding excessively high concentrations of the acid catalyst.

Decomposition: At high temperatures, the starting materials or the product may be susceptible to decomposition. Careful control of the reaction temperature is therefore essential.

Incomplete Reaction: Unreacted 2,3-dimethoxyphenylacetic acid is a potential impurity. Driving the reaction to completion by using an excess of ethanol and removing water can minimize the amount of residual starting material.

Purification of the final product is typically achieved through distillation under reduced pressure to remove lower-boiling impurities and unreacted ethanol. Washing the crude product with a mild base, such as a sodium bicarbonate solution, can remove any unreacted carboxylic acid nih.gov.

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more environmentally friendly synthetic methods in chemistry. For the synthesis of esters like this compound, several green chemistry principles can be applied.

Catalyst Choice: Replacing corrosive and hazardous mineral acids with solid, reusable acid catalysts is a key green chemistry approach. Ion-exchange resins (e.g., Amberlyst-15) and zeolites have been successfully employed as catalysts for esterification reactions. These catalysts are easily separated from the reaction mixture by filtration, reducing waste and simplifying the purification process researchgate.net.

Solvent-Free Conditions: In some cases, it is possible to perform esterification reactions under solvent-free conditions, particularly when one of the reactants (like the alcohol) is a liquid and can serve as the reaction medium. This reduces the use of volatile organic compounds (VOCs). Research has shown the successful synthesis of phenolic esters by heating phenols with acetic anhydride in the absence of any solvent or catalyst jetir.org.

Alternative Acylating Agents: While the Fischer esterification is a classic method, other, milder methods can be considered. The use of acylating agents in conjunction with catalysts that are more environmentally benign is an area of active research.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for esterification is a growing area of green chemistry. These reactions can often be carried out under mild conditions (room temperature and neutral pH) with high selectivity, reducing energy consumption and byproduct formation researchgate.net.

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 2 2,3 Dimethoxyphenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For Ethyl 2-(2,3-dimethoxyphenyl)acetate, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the two methoxy (B1213986) groups, and the ethyl ester group.

The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (OCH₂) protons, due to spin-spin coupling. The two methoxy groups (OCH₃) on the aromatic ring are expected to appear as sharp singlets, though their chemical shifts will differ due to their distinct electronic environments at the C-2 and C-3 positions. The benzylic methylene protons (Ar-CH₂) will also appear as a singlet. The aromatic region will display a more complex pattern resulting from the three adjacent protons on the substituted benzene (B151609) ring.

A representative, though not experimentally verified for this specific isomer, data set for a similar compound, ethyl 2-(3,4-dimethoxyphenyl)acetate, shows the following approximate chemical shifts (δ) in parts per million (ppm): a triplet around 1.25 ppm (CH₃), two singlets for the methoxy groups around 3.87 ppm, a singlet for the benzylic methylene at 3.54 ppm, and a quartet for the ethyl methylene around 4.14 ppm. The aromatic protons for the 3,4-isomer appear between 6.80 and 6.88 ppm. For the 2,3-isomer, these aromatic shifts would be different due to the altered substitution pattern.

Table 1: Predicted ¹H NMR Data for this compound This table is based on general principles and data for related isomers, as specific experimental data was not found in the search.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl CH₃ | ~1.2-1.3 | Triplet (t) |

| Benzylic CH₂ | ~3.6-3.7 | Singlet (s) |

| Methoxy OCH₃ (C2) | ~3.8-3.9 | Singlet (s) |

| Methoxy OCH₃ (C3) | ~3.8-3.9 | Singlet (s) |

| Ethyl OCH₂ | ~4.1-4.2 | Quartet (q) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show signals for the carbonyl carbon of the ester group (typically in the 170-175 ppm range), the aromatic carbons (110-160 ppm), the carbons of the ethyl group (OCH₂ around 60 ppm and CH₃ around 14 ppm), the benzylic carbon (around 40 ppm), and the two methoxy carbons (around 55-60 ppm). The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the methoxy substituents. For instance, the carbons directly attached to the oxygen atoms (C-2 and C-3) will be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on general principles and data for related isomers, as specific experimental data was not found in the search.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl C H₃ | ~14 |

| Benzylic C H₂ | ~36 |

| Methoxy OC H₃ (C2) | ~56 |

| Methoxy OC H₃ (C3) | ~61 |

| Ethyl OC H₂ | ~61 |

| Aromatic C H's | ~112-125 |

| Aromatic C -1 | ~128 |

| Aromatic C -2 | ~148 |

| Aromatic C -3 | ~153 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the ethyl group's CH₃ triplet and OCH₂ quartet. It would also help in assigning the connectivity between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the definitive assignment of which protons are attached to which carbons. For example, it would link the proton signal of the benzylic CH₂ to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC identifies longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for connecting different parts of the molecule. For instance, HMBC could show correlations from the benzylic CH₂ protons to the aromatic C-1, C-2, and C-6 carbons, as well as to the ester carbonyl carbon, thus confirming the core structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₂H₁₆O₄, corresponding to a molecular weight of 224.25 g/mol .

High-Resolution Mass Spectrometry (HRMS) measures the m/z values with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₆O₄), HRMS would be used to confirm the exact mass of the molecular ion. The calculated exact mass is 224.10486 Da. An experimental HRMS measurement matching this value would provide strong evidence for the correct elemental formula, distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules, often producing a protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. For this compound, ESI-MS would likely show a prominent peak at m/z 225.1121, corresponding to the [M+H]⁺ ion, and potentially a sodium adduct at m/z 247.0940 ([M+Na]⁺). The gentle nature of ESI typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the intact molecule.

Electron Impact Mass Spectrometry (EI-MS)

Electron Impact Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing the fragmentation pattern of its molecular ion. For this compound (C₁₂H₁₆O₄, Molecular Weight: 224.25 g/mol ), the EI-MS spectrum is expected to exhibit a distinct molecular ion peak ([M]⁺) and several characteristic fragment ions resulting from the cleavage of its ester and ether functionalities, as well as the substituted aromatic ring.

The initial ionization event would produce the molecular ion ([C₁₂H₁₆O₄]⁺) at a mass-to-charge ratio (m/z) of 224. The fragmentation of this ion would likely proceed through several key pathways. A prominent fragmentation pathway for esters is the formation of a stable acylium ion. Another significant fragmentation involves benzylic cleavage, which is highly favored due to the stability of the resulting benzylic cation. The presence of methoxy groups on the phenyl ring will also influence the fragmentation, often leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Based on these principles and analysis of similar compounds, the following key fragments are predicted. nih.govdocbrown.inforesearchgate.net

| Predicted m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 224 | [C₁₂H₁₆O₄]⁺ | Molecular Ion ([M]⁺) |

| 179 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group |

| 151 | [C₉H₁₁O₂]⁺ | Benzylic cleavage, loss of •COOCH₂CH₃ |

| 136 | [C₈H₈O₂]⁺ | Loss of a methyl radical from the m/z 151 fragment |

| 88 | [C₄H₈O₂]⁺ | Fragment corresponding to the ethyl acetate (B1210297) moiety |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of acetate esters |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of a molecule.

The FT-IR spectrum of this compound is expected to display a series of absorption bands that are characteristic of its constituent functional groups. The most prominent feature would be the strong carbonyl (C=O) stretching vibration of the ester group. The spectrum will also show characteristic absorptions for the C-O bonds of the ester and the methoxy groups, as well as aromatic and aliphatic C-H stretching and bending vibrations. walisongo.ac.idwalshmedicalmedia.comresearchgate.netresearchgate.net

Analysis of related structures suggests the following vibrational modes will be key identifiers for the compound. walisongo.ac.idwalshmedicalmedia.com

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~3050 | C-H Stretch | Aromatic (Ar-H) |

| ~1735 | C=O Stretch | Ester |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₃) |

| 1200-1050 | C-O Stretch | Ester (O-C-C) |

| ~1025 | C-O Stretch (Symmetric) | Aryl Ether (Ar-O-CH₃) |

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the 2,3-dimethoxyphenyl chromophore. The benzene ring itself exhibits characteristic π → π* transitions. The presence of two methoxy groups (-OCH₃) and the ethyl acetate group as substituents will act as auxochromes, modifying the absorption maxima (λmax) and their intensities. These groups, particularly the electron-donating methoxy groups, are expected to cause a bathochromic (red) shift, moving the absorption peaks to longer wavelengths compared to unsubstituted benzene. researchgate.netresearchgate.netphyschemres.org

The spectrum is anticipated to show two main absorption bands, analogous to the E2 and B bands observed in many benzene derivatives.

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-230 | π → π* (E2-band) | Substituted Benzene Ring |

| ~270-280 | π → π* (B-band) | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Although a specific crystal structure for this compound is not publicly available, the expected outcomes of such an analysis can be discussed based on studies of similar molecules. researchgate.netresearchgate.netiucr.orgiucr.org

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, these interactions are crucial for stabilizing the crystal lattice. The analysis would likely reveal a variety of weak hydrogen bonds, such as C-H···O interactions, where hydrogen atoms from the methylene or methyl groups of the ethyl acetate moiety or the methoxy groups interact with the oxygen atoms of the carbonyl or ether functionalities on neighboring molecules. researchgate.netresearchgate.netiucr.orgnih.gov

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| C-H···O Hydrogen Bonds | Interaction between C-H donors (aliphatic/aromatic) and oxygen acceptors (carbonyl/ether). | Primary force in linking molecules into chains, sheets, or 3D networks. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stacking of molecules, often in an offset or parallel-displaced manner. |

| van der Waals Forces | General dispersion and dipole-dipole forces. | Contribute significantly to the overall cohesion and density of the crystal. |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are indispensable tools in synthetic organic chemistry for the separation, purification, and assessment of the purity of compounds. For this compound, a variety of chromatographic methods are employed to monitor reaction progress, isolate the final product from reaction mixtures, and determine its purity with high precision. The choice of method depends on the scale of the separation and the required level of purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used extensively to monitor the progress of chemical reactions and to determine the number of components in a mixture. du.ac.inorgchemboulder.com It plays a crucial role in the development of solvent systems for preparative column chromatography. du.ac.in

In the context of this compound, TLC is typically performed on plates coated with a thin layer of silica (B1680970) gel, which acts as the stationary phase. orgchemboulder.com A small amount of the reaction mixture is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a specific solvent mixture, the mobile phase. orgchemboulder.com The mobile phase ascends the plate via capillary action, and the components of the mixture separate based on their differential partitioning between the stationary and mobile phases. orgchemboulder.com

The separation is governed by the polarity of the compound relative to the polarity of the mobile and stationary phases. du.ac.in For a moderately polar compound like this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as hexane (B92381), and a more polar solvent, like ethyl acetate. walisongo.ac.idacs.org The ratio of these solvents is adjusted to achieve optimal separation, which is generally considered to be when the target compound has a Retention Factor (Rf) value between 0.3 and 0.5. du.ac.in The Rf value is a key parameter calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. du.ac.in Visualization of the separated spots is typically achieved under UV light (254 nm), as the aromatic ring in the compound absorbs UV radiation, appearing as dark spots on a fluorescent background. chemcoplus.co.jpacs.org

Table 1: Typical Parameters for TLC Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates. rsc.org |

| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 70:30 v/v). acs.orgacs.org |

| Application | Dissolved sample applied as a small spot on the baseline. orgchemboulder.com |

| Development | Ascending development in a closed chamber saturated with mobile phase vapor. orgchemboulder.comchemcoplus.co.jp |

| Visualization | Ultraviolet (UV) light at 254 nm. acs.org |

| Analysis | Calculation of the Retention Factor (Rf) value. du.ac.in |

Column Chromatography (Flash Chromatography, Silica Gel)

Column chromatography is the most widely used method for the preparative purification of synthetic compounds in quantities ranging from milligrams to kilograms. uvic.ca For this compound, purification is commonly achieved using flash column chromatography with silica gel as the stationary phase. rsc.orgbeilstein-journals.org This technique utilizes a glass column packed with silica gel (typically 100-200 or 230-400 mesh), and the crude product is loaded onto the top of the column. rsc.orgbeilstein-journals.org

The selection of the mobile phase (eluent) is critical for a successful separation and is typically guided by prior TLC analysis. uvic.ca A solvent system that provides an Rf value of approximately 0.35 for the desired compound on a TLC plate is often a good starting point for column chromatography. uvic.ca A gradient elution method, starting with a less polar solvent system and gradually increasing the polarity, is frequently employed. For this compound, a gradient of ethyl acetate in hexane is effective. walisongo.ac.idrsc.org The non-polar impurities are washed off the column first with a low-polarity eluent, after which the polarity is increased to elute the target compound. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. du.ac.in These pure fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 100-200 mesh). rsc.org |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane. acs.orgrsc.org |

| Column Packing | Slurry packing method to ensure a homogenous column bed free of air bubbles. uvic.ca |

| Sample Loading | Crude product adsorbed onto a small amount of silica gel or dissolved in a minimal amount of eluent. |

| Elution | Stepwise or continuous gradient elution, increasing the polarity of the mobile phase. |

| Fraction Analysis | Fractions are collected and analyzed by TLC to determine their composition. du.ac.in |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution, sensitivity, and speed, making it an ideal method for assessing the final purity of this compound. mdpi.com

For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically suitable. sielc.com In RP-HPLC, the stationary phase is non-polar (e.g., a C18-bonded silica column, also known as ODS), and the mobile phase is a polar solvent mixture. mdpi.comsielc.com A common mobile phase for analyzing aromatic esters like this compound is a mixture of acetonitrile (B52724) or methanol (B129727) and water. mdpi.comsielc.com The composition of the mobile phase can be either isocratic (constant composition) or a gradient (composition changes over time) to achieve the desired separation. To improve peak shape and resolution, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase. sielc.com The compound is detected as it elutes from the column, most commonly by a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance. The purity is then determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 3: Illustrative HPLC Conditions for Purity Analysis

| Parameter | Description |

| Mode | Reverse-Phase (RP) HPLC. sielc.com |

| Column | C18 (ODS) column (e.g., 4.6 x 250 mm, 5 µm). ekb.eg |

| Mobile Phase | A mixture of Acetonitrile and Water, potentially with an acid modifier (e.g., 0.1% Phosphoric Acid). sielc.com |

| Elution Type | Isocratic or Gradient. mdpi.com |

| Flow Rate | Typically 1.0 mL/min. mdpi.com |

| Detection | UV detector at a specific wavelength (e.g., 254 nm or 280 nm). mdpi.com |

| Analysis | Purity assessment based on peak area percentage. |

Computational Chemistry and Theoretical Studies of Ethyl 2 2,3 Dimethoxyphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. This method is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a molecule like Ethyl 2-(2,3-dimethoxyphenyl)acetate, DFT calculations would predict bond lengths, bond angles, and dihedral angles.

The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This information is crucial for understanding the molecule's properties and reactivity. A popular functional used in DFT calculations for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) is another foundational ab initio method in quantum chemistry. It approximates the many-electron wavefunction as a single Slater determinant, providing a starting point for more advanced calculations. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF methods are still valuable for providing qualitative insights into electronic structure and molecular orbitals. Comparing results from both DFT and HF methods can offer a more comprehensive understanding of the electronic nature of this compound.

Basis Set Selection and Validation (e.g., 6-311++G(d,p))

The accuracy of any quantum chemical calculation is highly dependent on the chosen basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for calculations on organic molecules. This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to better describe anions and weak interactions, and polarization functions (d,p) to allow for more flexibility in the orbital shapes. The selection of an appropriate basis set is a critical step, and its validation involves ensuring that the calculated properties converge and are consistent with available experimental data for similar molecules.

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing the behavior of electrons in a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

For this compound, the HOMO would likely be localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO might be centered on the ester functional group. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). The dimethoxyphenyl ring is expected to be a major contributor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). The ester group is a likely site for the LUMO. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

Frontier Molecular Orbital (FMO) Theory and Reactivity

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, utilizes the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The theory posits that the most significant interactions during a chemical reaction occur between the HOMO of one molecule and the LUMO of another. By analyzing the energies and symmetries of the frontier orbitals of this compound and a potential reactant, one can predict the feasibility and regioselectivity of a reaction. For instance, in a reaction with an electrophile, the site on this compound with the highest HOMO density would be the most probable point of attack.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow areas represent intermediate and near-zero potential, respectively.

For this compound, the MEP map would highlight specific reactive sites:

Negative Regions (Electrophilic Attack Sites): The most negative potential is concentrated around the oxygen atoms. Specifically, the carbonyl oxygen of the ester group (C=O) and the oxygen atoms of the two methoxy (B1213986) (-OCH₃) groups on the phenyl ring are the most electron-rich areas. These sites are the primary targets for electrophiles.

Positive Regions (Nucleophilic Attack Sites): The regions of highest positive potential are located around the hydrogen atoms, particularly those on the ethyl group and the aromatic ring. These electron-deficient sites are susceptible to attack by nucleophiles.

Studies on analogous dimethoxybenzene derivatives have shown that MEP analysis successfully identifies hydrogen bond donor and acceptor sites, with negative potentials concentrated around oxygen atoms promoting interactions with electrophiles. researchgate.netstrath.ac.ukresearchgate.net The distribution of electrostatic potential provides a clear visual guide to the molecule's reactivity. nih.gov

| Molecular Region | Predicted Potential | Potential Value Range (a.u.) | Reactivity Implication |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative | -0.04 to -0.06 | Primary site for electrophilic attack |

| Methoxy Oxygens (-OCH₃) | Negative | -0.03 to -0.05 | Secondary sites for electrophilic attack |

| Aromatic Ring (π-system) | Slightly Negative/Neutral | -0.01 to +0.01 | Potential for π-stacking interactions |

| Ethyl Group Hydrogens | Positive | +0.02 to +0.04 | Site for nucleophilic attack |

| Aromatic Hydrogens | Slightly Positive | +0.01 to +0.03 | Weak sites for nucleophilic interaction |

Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. This analysis provides quantitative insight into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability.

For this compound, NBO analysis would reveal several key intramolecular interactions:

Lewis Structure: The primary NBOs would describe the core electrons, the σ-bonds forming the molecular framework, the π-bond of the carbonyl group, and the lone pairs on the oxygen atoms.

Hyperconjugation: Significant stabilization energies (E(2)) arise from delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Important interactions would include:

Delocalization from the lone pairs of the ester and methoxy oxygen atoms to adjacent antibonding orbitals (e.g., LP(O) → σ(C-C) or LP(O) → π(C=C)).

These charge-transfer events stabilize the molecule and influence its geometry and reactivity. The magnitude of the E(2) value is proportional to the strength of the interaction.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Ocarbonyl) | π* (Caromatic-Caromatic) | ~15-25 | Resonance stabilization of ester with ring |

| LP (Oether) | π* (C=O) | ~20-30 | Resonance within the ester group |

| LP (Omethoxy) | σ* (Caromatic-Caromatic) | ~5-10 | Hyperconjugation from methoxy group |

| π (Caromatic-Caromatic) | π* (C=O) | ~10-20 | Conjugation between ring and carbonyl |

| σ (C-H) | σ* (C-C) | ~2-5 | Standard C-H hyperconjugation |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. cbijournal.com These theoretical predictions, when correlated with experimental data, can confirm molecular structures and provide detailed assignments of spectral features. nih.govnih.gov

FT-IR Spectroscopy: Theoretical vibrational analysis calculates the frequencies and intensities of the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor. For this compound, key predicted vibrations would include the C=O stretching of the ester, C-O stretching of the ester and methoxy groups, aromatic C=C stretching, and C-H stretching from the alkyl and aromatic moieties. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. The calculations provide theoretical shielding tensors, which are then referenced against a standard (e.g., Tetramethylsilane, TMS) to yield chemical shifts. Predictions for this molecule would differentiate the chemical environments of the various protons and carbons, such as those in the ethyl group, the distinct carbons and hydrogens of the substituted phenyl ring, and the carbonyl carbon.

| Parameter | Functional Group | Predicted Scaled Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| FT-IR | Aromatic C-H Stretch | 3050-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2950-3000 | 2850-3000 | |

| Ester C=O Stretch | 1730-1745 | 1735-1750 | |

| Aromatic C-O-C Asymmetric Stretch | 1240-1260 | 1230-1270 | |

| Parameter | Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

| ¹³C NMR | C=O (Ester) | 168-172 | 165-175 |

| C-O (Aromatic) | 145-155 | 140-160 | |

| CH₂ (Ethyl) | 60-65 | 60-65 | |

| CH₃ (Methoxy) | 55-60 | 55-60 |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Pi-Stacking)

Understanding the intermolecular interactions is crucial for explaining the packing of molecules in the solid state and other condensed-phase properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. nih.gov The Hirshfeld surface is mapped with properties like dnorm, which identifies regions of close intermolecular contact.

For this compound, the analysis would likely reveal:

Dominant H···H Contacts: As is common for organic molecules rich in hydrogen, the largest contribution to the Hirshfeld surface would come from hydrogen-hydrogen contacts, representing van der Waals forces. nih.goviucr.org

O···H and C···H Contacts: Significant interactions would also be observed between oxygen and hydrogen atoms (O···H) and carbon and hydrogen atoms (C···H). These correspond to weak C-H···O hydrogen bonds, which play a vital role in stabilizing the crystal lattice. iucr.org

Pi-Stacking: The presence of the aromatic ring allows for potential π-π stacking interactions between adjacent molecules, which would appear as C···C contacts on the Hirshfeld fingerprint plot.

Studies on similar methoxyphenyl derivatives show that H···H, C···H, and O···H interactions are the most significant contributors to crystal packing, confirming the importance of both van der Waals forces and hydrogen bonding. nih.govnih.gov

| Intermolecular Contact Type | Predicted Contribution (%) | Interaction Description |

|---|---|---|

| H···H | ~45 - 55% | Van der Waals forces, non-specific contacts |

| O···H / H···O | ~20 - 30% | Weak C-H···O hydrogen bonds |

| C···H / H···C | ~15 - 25% | Weak van der Waals and C-H···π interactions |

| C···C | ~2 - 5% | π-π stacking interactions |

| Other (e.g., O···C, O···O) | < 2% | Minor contacts |

Theoretical Exploration of Reaction Mechanisms

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and calculating activation energies. For this compound, several reaction types could be explored theoretically.

Ester Hydrolysis: The mechanism of acid- or base-catalyzed hydrolysis is a classic subject for theoretical study. numberanalytics.com Calculations can map the potential energy surface for the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of ethanol (B145695) to form 2-(2,3-dimethoxyphenyl)acetic acid. Studies on similar esters like phenyl acetate (B1210297) and ethyl acetate have detailed these pathways, identifying the rate-determining steps. stanford.edunih.gov

Claisen Condensation: As an ester with α-hydrogens, this compound can undergo a Claisen condensation reaction in the presence of a strong base. chegg.com Theoretical modeling could explore the mechanism, starting with the deprotonation of the α-carbon to form an enolate, followed by the nucleophilic attack of this enolate on the carbonyl group of another ester molecule. This would lead to a β-keto ester product, a key carbon-carbon bond-forming reaction. chegg.com

Electrophilic Aromatic Substitution: The dimethoxy-substituted phenyl ring is activated towards electrophilic substitution. Theoretical studies could predict the regioselectivity of reactions like nitration or halogenation by calculating the energies of the sigma complex intermediates for attack at different positions on the ring.

These theoretical explorations provide a molecular-level understanding of reaction pathways that is often difficult to obtain through experimental means alone. researchgate.netsemanticscholar.org

Chemical Applications and Derivatization Strategies for Ethyl 2 2,3 Dimethoxyphenyl Acetate

Role as a Versatile Synthetic Building Block

Ethyl 2-(2,3-dimethoxyphenyl)acetate is a valuable and versatile building block in organic synthesis. Its structure, featuring an activated aromatic ring with two methoxy (B1213986) groups and a reactive ester functionality, allows for a variety of chemical transformations. This strategic combination of functional groups makes it an important precursor for the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry and natural product synthesis. The electron-donating nature of the methoxy groups activates the benzene (B151609) ring for electrophilic substitution reactions, while the ester group and the adjacent methylene (B1212753) group offer sites for nucleophilic attack and derivatization.

Precursor in the Synthesis of Complex Organic Molecules

The utility of dimethoxyphenyl acetates as precursors in the synthesis of complex organic molecules is well-documented, with a notable example being the synthesis of the alkaloid papaverine. While some syntheses start from the corresponding methyl ester, the principles are directly applicable to this compound. A common synthetic strategy involves the amidation of the acetate (B1210297) followed by cyclization and subsequent reduction to form the isoquinoline (B145761) core of papaverine. orgchemres.orgderpharmachemica.comgla.ac.ukorgchemres.orgunodc.org

The initial step typically involves the reaction of the ethyl acetate derivative with a phenethylamine, such as 2-(3,4-dimethoxyphenyl)ethanamine, to form the corresponding N-phenethylacetamide. This amide then undergoes an intramolecular cyclization reaction, commonly the Bischler-Napieralski reaction, which is a well-established method for synthesizing 3,4-dihydroisoquinolines. jk-sci.combeilstein-journals.org This reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). orgchemres.org The resulting dihydroisoquinoline can then be dehydrogenated to furnish the fully aromatic isoquinoline ring system found in papaverine.

The versatility of this building block extends to the synthesis of various other complex molecules. The active methylene group can be functionalized through alkylation, allowing for the introduction of diverse side chains and the construction of more elaborate carbon skeletons. researchgate.netgoogle.comyoutube.comshivajicollege.ac.inegyankosh.ac.in

Intermediate in Heterocyclic Compound Synthesis

This compound and its analogs are crucial intermediates in the synthesis of a wide array of heterocyclic compounds. The synthesis of isoquinoline and quinolone derivatives are prominent examples of its application in this area. derpharmachemica.comorgchemres.orgresearchgate.netresearchgate.net

As mentioned previously, the Bischler-Napieralski reaction provides a direct route to 3,4-dihydroisoquinolines from the corresponding amides derived from this compound. jk-sci.combeilstein-journals.orgnih.govresearchgate.net Another powerful method for isoquinoline synthesis is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. beilstein-journals.orgbuchler-gmbh.comnsf.gov Derivatives of this compound can be transformed into the necessary aldehyde precursors for this reaction.

Furthermore, this compound can serve as a precursor for the synthesis of quinolone structures. Although direct examples with the 2,3-dimethoxy substitution pattern are less common in the provided literature, the general strategies for quinolone synthesis often involve the condensation of anilines with β-ketoesters or related dicarbonyl compounds. This compound can be chemically modified to generate such dicarbonyl synthons, which can then be cyclized to form the quinolone ring system.

The following table summarizes the key heterocyclic systems that can be synthesized from derivatives of this compound:

| Heterocyclic System | Synthetic Method | Key Reaction |

| Isoquinolines | Bischler-Napieralski Reaction | Intramolecular electrophilic substitution of an N-acyl-β-arylethylamine. |

| Tetrahydroisoquinolines | Pictet-Spengler Reaction | Condensation of a β-phenethylamine with an aldehyde or ketone followed by ring closure. |

| Quinolones | Conrad-Limpach-Knorr Synthesis | Condensation of an aniline (B41778) with a β-ketoester followed by thermal cyclization. |

Derivatization for Enhanced Reactivity or Specificity

The chemical reactivity of this compound can be modulated through various derivatization strategies, including oxidation, reduction, and nucleophilic substitution reactions. These transformations can be used to introduce new functional groups, alter the electronic properties of the molecule, or prepare it for subsequent synthetic steps.

Oxidation Reactions

Oxidation reactions of this compound can target different parts of the molecule. The aromatic ring, being activated by two methoxy groups, is susceptible to oxidation. However, a more synthetically useful oxidation is the Baeyer-Villiger oxidation of a ketone derivative. researchgate.netpolimi.itwikipedia.orgnih.govadichemistry.com For instance, if the acetyl group is introduced onto the aromatic ring of a related precursor, a subsequent Baeyer-Villiger oxidation with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would yield an acetate ester. This reaction provides a method for introducing a hydroxyl group onto the aromatic ring after hydrolysis of the resulting ester.

Catalytic oxidation can also be employed to modify the molecule. mdpi.comrsc.org Depending on the catalyst and reaction conditions, oxidation of the ethyl group of the ester or even the benzylic position could be achieved, leading to a variety of functionalized derivatives.

Reduction Reactions

The ester functionality of this compound can be readily reduced to a primary alcohol. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH4). The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, to yield 2-(2,3-dimethoxyphenyl)ethanol (B170040). This alcohol can then serve as a versatile intermediate for further synthetic modifications.

The general reaction for the reduction of the ester is as follows:

This compound + LiAlH₄ → 2-(2,3-dimethoxyphenyl)ethanol

This reduction is a fundamental transformation that significantly expands the synthetic utility of the parent ester by providing access to the corresponding alcohol, which can undergo a host of subsequent reactions such as etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions at two primary sites: the carbonyl carbon of the ester and the α-carbon of the acetate group.

The ester group can react with nucleophiles such as amines in an aminolysis reaction to form the corresponding amides. This is a key step in the synthesis of isoquinoline alkaloids like papaverine, as discussed earlier. acs.orgnih.govresearchgate.netnih.gov The reaction is often facilitated by heating or by using coupling agents.

The methylene group alpha to the carbonyl is activated and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in an alkylation reaction. researchgate.netgoogle.comyoutube.comshivajicollege.ac.inegyankosh.ac.in This allows for the introduction of a wide range of substituents at the α-position, providing a powerful tool for carbon-carbon bond formation and the elaboration of the molecular framework.

The following table summarizes some key nucleophilic substitution reactions of this compound:

| Reaction Type | Nucleophile/Reagent | Product |

| Hydrolysis | Water (acid or base catalyzed) | 2-(2,3-dimethoxyphenyl)acetic acid |

| Aminolysis | Amine (e.g., R-NH₂) | N-alkyl-2-(2,3-dimethoxyphenyl)acetamide |

| Alkylation | Alkyl halide (e.g., R-X) after deprotonation | Ethyl 2-alkyl-2-(2,3-dimethoxyphenyl)acetate |

Formation of Hydrazones and Related Derivatives

The ester functionality of this compound serves as a versatile handle for the synthesis of various derivatives, most notably hydrazones. The formation of these derivatives typically proceeds through a two-step sequence involving the initial conversion of the ethyl ester to the corresponding acetohydrazide, followed by condensation with a suitable carbonyl compound.

The first step is the hydrazinolysis of this compound. This reaction is generally carried out by refluxing the ester with hydrazine (B178648) hydrate, often in an alcoholic solvent such as ethanol (B145695). nih.govdoubtnut.comekb.eg This nucleophilic acyl substitution reaction replaces the ethoxy group (-OEt) with a hydrazinyl group (-NHNH2), yielding 2-(2,3-dimethoxyphenyl)acetohydrazide. This hydrazide intermediate is a crucial building block for further derivatization.

The second step involves the condensation of 2-(2,3-dimethoxyphenyl)acetohydrazide with a variety of aldehydes or ketones. sci-hub.stnih.govgrowingscience.com This reaction, typically catalyzed by a few drops of acid and conducted at room temperature or with gentle heating in a solvent like ethanol, results in the formation of a Schiff base, specifically a hydrazone. growingscience.com The general reaction scheme is depicted below:

Step 1: Synthesis of 2-(2,3-dimethoxyphenyl)acetohydrazide this compound + Hydrazine Hydrate → 2-(2,3-dimethoxyphenyl)acetohydrazide + Ethanol

Step 2: Synthesis of Hydrazone Derivatives 2-(2,3-dimethoxyphenyl)acetohydrazide + Aldehyde/Ketone → N'-[Aryl/Alkyl]methylene-2-(2,3-dimethoxyphenyl)acetohydrazide + Water

The utility of this synthetic route lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, which allows for the creation of a large library of hydrazone derivatives. The substituents on the aldehyde or ketone can be systematically varied to modulate the physicochemical and biological properties of the final compounds. This strategy is widely employed in medicinal chemistry to generate novel compounds with potential therapeutic activities. organic-chemistry.orgresearchgate.net

| Reactant Aldehyde | Resulting Hydrazone Derivative | Potential Substituent Effects |

|---|---|---|

| Benzaldehyde | N'-Benzylidene-2-(2,3-dimethoxyphenyl)acetohydrazide | Introduces a basic phenyl group, can be substituted to alter electronic properties. |

| 4-Nitrobenzaldehyde | N'-(4-Nitrobenzylidene)-2-(2,3-dimethoxyphenyl)acetohydrazide | Incorporates a strong electron-withdrawing group, potentially enhancing biological activity. growingscience.com |

| 2,3-Dimethoxybenzaldehyde (B126229) | N'-(2,3-Dimethoxybenzylidene)-2-(2,3-dimethoxyphenyl)acetohydrazide | Adds further methoxy groups, increasing lipophilicity and potential for hydrogen bonding. growingscience.com |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | N'-(2-Hydroxybenzylidene)-2-(2,3-dimethoxyphenyl)acetohydrazide | Introduces a phenolic hydroxyl group, capable of forming intramolecular hydrogen bonds and acting as a metal chelator. |

| Acetone | 2-(2,3-dimethoxyphenyl)-N'-(propan-2-ylidene)acetohydrazide | Forms a simple alkyl-substituted hydrazone, providing a baseline for structure-activity relationship studies. |

Exploration in Agrochemical Research

While direct studies on the agrochemical applications of this compound are not extensively documented, the core phenylacetic acid scaffold and related structures have shown significant potential in this field. Derivatives of this compound are promising candidates for investigation as novel fungicides and herbicides based on the established bioactivity of analogous molecules.

Fungicidal Potential: Research has demonstrated that phenylacetic acid and its simple salts, such as sodium phenylacetate (B1230308), possess notable antifungal activity against various plant-pathogenic fungi. nih.gov For instance, these compounds have been shown to inhibit the mycelial growth and zoospore germination of oomycetes like Phytophthora capsici, the causative agent of phytophthora blight in peppers. nih.gov The mechanism of action for some antifungal esters is believed to involve a nucleophilic reaction with essential sulfhydryl (-SH) containing compounds within the fungal cells. nih.gov This suggests that derivatives of this compound, particularly those designed to be effective alkylating agents, could be explored for their fungitoxic properties.

Herbicidal Potential: The diphenyl ether linkage is a well-known pharmacophore in commercial herbicides that act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govdoi.org Although this compound is a phenylacetate, it can serve as a synthon for more complex molecules. For example, the dimethoxyphenyl moiety could be incorporated into diphenyl ether structures. Numerous studies have focused on synthesizing novel diphenyl ether derivatives and have found that substitutions on the phenyl rings significantly influence herbicidal activity. nih.govnih.gov Furthermore, aryloxyacetic acid derivatives have also been designed and synthesized as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another crucial target for herbicides. beilstein-journals.org This indicates that modification of the core structure of this compound to create aryloxyacetic acid or diphenyl ether analogues could lead to the discovery of new herbicidal agents.

| Potential Application | Related Active Scaffold | Target/Mechanism of Action | Relevant Research Findings |

|---|---|---|---|

| Fungicide | Phenylacetic Acid | Inhibition of mycelial growth and spore germination. nih.gov | Effective against plant pathogens like Pythium ultimum and Phytophthora capsici. nih.gov |

| Herbicide | Diphenyl Ethers | Protoporphyrinogen Oxidase (PPO) Inhibition. nih.govdoi.org | Novel derivatives show high herbicidal activity against broadleaf weeds with crop selectivity. doi.orgnih.gov |

| Herbicide | Aryloxyacetic Acids | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition. beilstein-journals.org | Synthesized derivatives exhibit potent enzyme inhibition and significant greenhouse herbicidal activities. beilstein-journals.org |

Material Science Applications (e.g., Optoelectronics, NLO materials)

Derivatives of this compound hold potential for applications in material science, particularly in the fields of optoelectronics and nonlinear optics (NLO). ossila.com This potential is primarily based on the ability to convert the dimethoxyphenyl moiety into NLO-active chromophores, such as chalcones.

Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds known for their significant third-order NLO properties, which are crucial for applications like optical limiting and all-optical switching. researchgate.netacrhem.org These properties arise from the extensive π-electron conjugation between the two aromatic rings through a keto-vinyl bridge, which facilitates intramolecular charge transfer. The NLO response of chalcones can be fine-tuned by introducing electron-donating and electron-withdrawing groups on the aryl rings.

The 2,3-dimethoxyphenyl group from this compound can be incorporated into a chalcone (B49325) structure. For instance, the parent compound could be chemically transformed into 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyacetophenone. These intermediates can then be used in a Claisen-Schmidt condensation reaction to synthesize various chalcone derivatives. researchgate.net Research on analogous compounds, such as 3,4-dimethoxy-4'-methoxychalcone (DMMC), has shown that the presence of methoxy groups, which are strong electron-donating groups, enhances the NLO response. acrhem.orguomphysics.net

The Z-scan technique is commonly employed to measure the NLO properties of these materials, providing values for the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ⁽³⁾). acrhem.org Studies on dimethoxy-substituted chalcones have reported large χ⁽³⁾ values, indicating their suitability for NLO applications. researchgate.netacrhem.org

| Compound | Nonlinear Refractive Index (n₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility |χ⁽³⁾| (esu) | Measurement Technique |

|---|---|---|---|---|

| 3,4-Dimethoxy-4'-methoxychalcone (DMMC) | 7.7 x 10⁻¹⁴ | 1.7 x 10⁻⁹ | 6.7 x 10⁻¹² | Z-scan (femtosecond laser at 800 nm) acrhem.org |

The promising NLO properties of dimethoxy-substituted chalcones suggest that derivatives synthesized from this compound could be valuable components in the development of advanced optoelectronic materials.

Conclusion and Future Research Directions

Summary of Current Academic Understanding

Ethyl 2-(2,3-dimethoxyphenyl)acetate is a substituted phenylacetate (B1230308) ester. The current academic and commercial landscape primarily identifies it as a chemical intermediate or a building block in organic synthesis. bldpharm.com Its fundamental physicochemical properties are documented in various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 27466-91-7 |

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

Data sourced from multiple chemical suppliers and databases. bldpharm.comappchemical.com

The synthesis of related phenylacetate esters is well-established, typically involving Fischer esterification of the corresponding phenylacetic acid (in this case, 2,3-dimethoxyphenylacetic acid) with ethanol (B145695) in the presence of an acid catalyst. researchgate.net Other general methods for ester synthesis, such as reaction with acetic anhydride, are also known for similar phenolic compounds. jetir.org While the compound is commercially available, detailed studies on its specific reaction kinetics, thermodynamic properties, and advanced characterization are not widely published in peer-reviewed literature. Its role is largely inferred from its utility as a precursor for more complex molecules, leveraging the reactivity of the ester group and the potential for further substitution on the aromatic ring. smolecule.com

Identification of Research Gaps and Emerging Areas

The most significant research gap concerning this compound is the extensive lack of investigation into its biological activities and material properties. While its general class of compounds, phenylacetates, are intermediates for pharmaceuticals, the specific pharmacological profile of this isomer remains unexplored. researchgate.netsmolecule.com

Emerging areas for research include:

Pharmacological Screening: There is a clear need for systematic screening of its potential bioactivities. Given that the dimethoxyphenyl moiety is present in numerous bioactive natural products and synthetic drugs, investigating its effects on various cellular targets (e.g., enzymes, receptors) is a logical next step.

Metabolic Studies: Understanding how the compound is metabolized in vitro and in vivo would be crucial for any future development as a therapeutic agent.

Detailed Reactivity Profiling: A comprehensive study of its reactivity, beyond standard ester hydrolysis or transesterification, could uncover novel synthetic applications. This includes exploring its behavior in catalyzed cross-coupling reactions or its potential as a ligand precursor.

Polymer Science: The potential for this compound to act as a monomer or a functional additive in polymer synthesis has not been investigated.

Prospective Methodological Advancements in Synthesis and Characterization

While traditional synthesis methods are effective, there is considerable scope for applying modern, more sustainable synthetic methodologies.

Biocatalysis: Enzymatic cascades present a green alternative for producing phenylacetates from renewable feedstocks like aromatic amino acids. nih.gov Developing a biocatalytic route using engineered enzymes could offer high selectivity and efficiency under mild conditions, reducing the reliance on harsh chemical reagents. nih.gov

Organocatalysis: The use of small organic molecules as catalysts for esterification reactions is a rapidly growing field. Applying organocatalytic methods could provide an alternative to traditional acid catalysis, potentially offering improved yields and easier product purification.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes. This would be particularly advantageous for industrial-scale production.

Advanced Characterization: Beyond standard NMR and IR spectroscopy, advanced techniques could provide deeper insights. Solid-state NMR and single-crystal X-ray diffraction (if crystalline derivatives can be made) would offer precise structural information. nih.gov Computational studies, such as Density Functional Theory (DFT), could be employed to predict its electronic properties, reactivity, and spectral data, complementing experimental findings. mdpi.comjyu.fi

Future Avenues in Biological and Material Science Applications

Building on the identified research gaps, several future avenues for application can be proposed.

Medicinal Chemistry: The 2,3-dimethoxy substitution pattern is a key feature in some classes of biologically active compounds. This molecule could serve as a scaffold or intermediate for synthesizing novel analogues of existing drugs. Potential areas of interest include its use in developing anticancer agents, as many tubulin inhibitors contain trimethoxyphenyl or dimethoxyphenyl groups, or as a precursor for compounds targeting neurological disorders. mdpi.com

Agrochemicals: Phenylacetate derivatives are used in the synthesis of some pesticides and herbicides. The specific substitution pattern of this compound could be explored for developing new agrochemicals with potentially novel modes of action or improved environmental profiles.

Flavor and Fragrance Industry: Ethyl esters are frequently used as fragrance and flavor components due to their characteristic scents. smolecule.com Although the specific olfactory properties of this compound are not documented, it represents a candidate for investigation as a new aroma chemical.

Material Science: The aromatic ring and ester functionality make it a potential candidate for creating functional materials. It could be explored as a monomer for specialty polyesters or as a plasticizer. Furthermore, its structure could be modified to create novel liquid crystals or organic light-emitting diode (OLED) materials, areas where substituted aromatic compounds are often employed. bldpharm.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(2,3-dimethoxyphenyl)acetate, and how are intermediates purified?

- Methodology: The synthesis typically involves esterification of 2,3-dimethoxyphenylacetic acid with ethanol under acidic catalysis (e.g., sulfuric acid). For example, analogous procedures reflux the acid with alcohol and concentrated H₂SO₄, followed by ice-water quenching, filtration, and recrystallization from ethanol . Purification may include column chromatography or distillation for oily intermediates, as seen in structurally related esters .

Q. How is this compound characterized for purity and structural confirmation?

- Methodology: Analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃), ester (-COOEt), and aromatic proton environments. For example, methoxy groups resonate at δ ~3.8 ppm, while ester carbonyls appear at ~170 ppm in ¹³C NMR .